molecular formula C12H17ClN4O2S B6444153 N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2548992-95-4

N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6444153
CAS No.: 2548992-95-4
M. Wt: 316.81 g/mol
InChI Key: SXHZFTJKCGNDCT-UHFFFAOYSA-N
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Description

N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry. This compound, in particular, has shown potential in scientific research due to its unique chemical structure and properties.

Mechanism of Action

Preparation Methods

The synthesis of N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves several steps. One common synthetic route includes the reaction of 5-chloropyrimidine with piperidine to form the intermediate compound, which is then reacted with cyclopropanesulfonyl chloride to yield the final product. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reaction .

Chemical Reactions Analysis

N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can be compared with other pyrimidine derivatives such as:

This compound stands out due to its unique cyclopropanesulfonamide moiety, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4O2S/c13-9-6-14-12(15-7-9)17-5-1-2-10(8-17)16-20(18,19)11-3-4-11/h6-7,10-11,16H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHZFTJKCGNDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=N2)Cl)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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